molecular formula C14H18N2O B1367206 4-phenyl-2,8-Diazaspiro[4.5]decan-3-one CAS No. 79139-66-5

4-phenyl-2,8-Diazaspiro[4.5]decan-3-one

Cat. No.: B1367206
CAS No.: 79139-66-5
M. Wt: 230.31 g/mol
InChI Key: TWGUXHOVQQNFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,8-Diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method includes the Strecker reaction, where a ketone such as 4-phenylcyclohexan-1-one reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water to form an α-amino nitrile intermediate . This intermediate is then subjected to further cyclization and functional group transformations to yield the final spirocyclic product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUXHOVQQNFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507613
Record name 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79139-66-5
Record name 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.